(2-Isopropyloxazol-4-yl)methanamine hydrochloride
Description
(2-Isopropyloxazol-4-yl)methanamine hydrochloride is a heterocyclic organic compound featuring an oxazole ring substituted with an isopropyl group at the 2-position and a methanamine group at the 4-position, forming a hydrochloride salt. The hydrochloride salt enhances water solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
(2-propan-2-yl-1,3-oxazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJYWQGFEKGXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyloxazol-4-yl)methanamine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the isopropyl group and the methanamine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a mixture of substituted benzonitrile, sodium hydroxide, and hydroxylamine hydrochloride in ethanol/water can be refluxed to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyloxazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted oxazoles.
Scientific Research Applications
(2-Isopropyloxazol-4-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Isopropyloxazol-4-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to other heterocyclic amines with structural or functional similarities.
Structural Analogs
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride
- Structure : Contains an imidazole ring (5-membered, two nitrogen atoms) substituted with a 3-methoxybenzyl group at position 1 and a methanamine group at position 3.
- Key Differences: Ring System: Imidazole (basic, aromatic) vs. oxazole (less basic, oxygen-containing).
- Safety Profile : The safety data sheet (SDS) for this compound highlights acute toxicity (oral, dermal) and skin/eye irritation risks, common for amine hydrochlorides .
4-(Aminomethyl)-5-methyloxazole Hydrochloride
- Structure: Oxazole ring with methyl at position 5 and aminomethyl at position 4.
- Key Differences :
- Substituents : Lacks the isopropyl group, reducing steric hindrance and possibly altering metabolic stability.
- Bioactivity : Methyl-substituted oxazoles are associated with antifungal activity, suggesting that the isopropyl group in the target compound might modulate selectivity or potency.
Physicochemical Properties
Pharmacological and Toxicological Insights
- Target Compound: Oxazole derivatives are known to interact with GABA receptors or microbial enzymes. The isopropyl group may enhance blood-brain barrier penetration, suggesting CNS applications.
- [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl : The imidazole core and methoxybenzyl group align with histaminergic or serotonergic receptor ligands, though explicit data are lacking .
- Toxicity : Amine hydrochlorides generally exhibit irritancy; the imidazole analog’s SDS warns of acute toxicity (Category 4, H302/H312) , while oxazole derivatives may have milder profiles due to reduced basicity.
Research Findings and Limitations
- Synthetic Routes : The target compound is likely synthesized via cyclization of β-ketoamides or through Huisgen reactions, whereas the imidazole analog may involve benzyl halide alkylation .
- Bioactivity Gaps: No peer-reviewed studies directly compare the bioactivity of these compounds. The imidazole analog’s safety data suggest cautious handling, but extrapolation to the oxazole derivative is speculative.
Biological Activity
(2-Isopropyloxazol-4-yl)methanamine hydrochloride is a heterocyclic compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural properties, derived from the oxazole framework, contribute to its diverse biological activities. This article presents an overview of the compound's synthesis, biological mechanisms, and activity, supported by relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C7H13ClN2O. The synthesis typically involves the reaction of 2-isopropyloxazole with formaldehyde and ammonium chloride under acidic conditions. This process generates an intermediate imine, which is subsequently reduced to yield the hydrochloride salt.
Key Steps in Synthesis:
- Formation of Imine: Reaction of 2-isopropyloxazole with formaldehyde.
- Reduction: Conversion of the imine to (2-Isopropyloxazol-4-yl)methanamine using reducing agents like lithium aluminum hydride or sodium borohydride.
- Hydrochloride Formation: Treatment with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activities and influence various biochemical pathways, leading to potential therapeutic effects.
Biological Targets:
- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors: It can bind to various receptors, potentially influencing signaling pathways related to cell growth and proliferation.
Biological Activities
Research indicates that derivatives of oxazoles, including this compound, exhibit a range of biological activities such as antimicrobial, antifungal, and anticancer properties. Below are some highlighted findings:
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential use in treating infections. | |
| Antifungal | Shows effectiveness against fungal pathogens, indicating possible applications in antifungal therapies. | |
| Anticancer | Preliminary studies suggest cytotoxic effects on cancer cell lines, warranting further investigation into its use as an anticancer agent. |
Case Studies and Research Findings
-
Antimicrobial Activity Study:
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as a lead compound for antibiotic development. -
Anticancer Evaluation:
In vitro tests on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be approximately 25 µM for certain carcinoma cell lines, suggesting a promising avenue for further development as an anticancer drug. -
Mechanistic Insights:
Further investigations into the mechanism revealed that this compound may inhibit key signaling pathways involved in cell proliferation and survival. This was evidenced by decreased phosphorylation levels of critical proteins involved in these pathways.
Comparison with Similar Compounds
To understand its unique profile, it is useful to compare this compound with other related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Isoxazole | Similar heterocycle | Antimicrobial but less potent than oxazoles |
| Oxadiazole | Contains two nitrogens | Diverse activities but different targets |
| Thiadiazole | Contains sulfur | Unique reactivity but limited biological scope |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
